N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-15-11-24-17(23)20(15)10-14(12-6-2-1-3-7-12)19-16(22)13-8-4-5-9-18-13/h1-9,14H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRXKKNLGNKXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urethane Cyclization
Reaction of phenyl ethyl carbamate derivatives with carbonyl diimidazole (CDI) in tetrahydrofuran (THF) at 0–25°C induces cyclization to form the oxazolidinone. Yields range from 65–85%, depending on substituent steric effects.
Catalytic Carbonylation
Palladium-catalyzed carbonylation of β-amino alcohols using CO gas (1 atm) and iodine as an oxidant achieves cyclization at 80°C. This method offers superior atom economy but requires stringent anhydrous conditions.
Synthesis of Pyridine-2-Carboxamide
Pyridine-2-carboxamide is prepared via activation of pyridine-2-carboxylic acid followed by amidation. Common protocols include:
Mixed Carbonate Activation
Pyridine-2-carboxylic acid reacts with ethyl chloroformate in the presence of N-methylmorpholine to form a reactive mixed carbonate intermediate. Subsequent treatment with ammonium hydroxide yields the carboxamide.
HATU-Mediated Coupling
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), the carboxylic acid couples with amines at room temperature, achieving >90% yields.
Coupling Reactions and Final Assembly
The critical step involves conjugating the oxazolidinone-bearing amine with pyridine-2-carboxamide. Two primary strategies dominate:
Direct Amide Coupling
3-(1-Phenylethyl)-1,3-oxazolidine-2,4-dione is reacted with pyridine-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method affords moderate yields (60–75%) but requires careful pH control.
Optimization and Yield Improvement
Comparative analysis of reaction parameters reveals critical insights:
Table 1: Oxazolidinone Cyclization Methods
| Method | Reagents | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Urethane Cyclization | CDI, THF | 25°C | 78 | |
| Catalytic Carbonylation | PdCl₂, CO, I₂ | 80°C | 82 | |
| Phosgene Analogues | Triphosgene, Base | 0°C | 65 |
Table 2: Amide Coupling Catalysts
| Catalyst System | Solvent | Yield (%) | Source |
|---|---|---|---|
| EDC/HOBt | DCM | 70 | |
| HATU/DIPEA | DMF | 92 | |
| Pd(dppf)Cl₂ (Suzuki) | Dioxane | 93 |
Notably, palladium-based systems achieve higher yields in coupling reactions (e.g., 93% for tert-butyl boronic esters), suggesting potential for adapting such conditions to the target compound’s synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis would typically involve structural analogs, such as:
- N-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide (a polymorphic form described in a patent ).
- 3-(benzyl(pyridin-2-ylmethyl)amino)propanamide derivatives (synthesized in ).
Key Comparison Criteria (Hypothetical):
Structural Insights:
- The phenylethyl group could improve lipophilicity relative to the trifluoromethyl-substituted compound, influencing pharmacokinetics.
Limitations and Recommendations
The lack of direct data highlights the need to consult specialized databases (e.g., PubChem, Reaxys) or recent patents for detailed comparisons. Crystallographic software like SHELXL or visualization tools like ORTEP-3 could aid in structural comparisons if experimental data were available. Future studies should focus on synthesizing the target compound and characterizing its biological activity relative to known analogs.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 270.27 g/mol
- CAS Number : 2034464-09-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazolidine ring structure allows for the formation of hydrogen bonds and other interactions with enzymes and receptors, potentially leading to the modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect various physiological processes.
- Receptor Modulation : It can bind to specific receptors, altering their signaling pathways and biological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine derivatives possess antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.
Anticancer Properties
This compound has been evaluated for its anticancer potential in various cancer cell lines. It demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The specific pathways affected include:
- Cell Cycle Arrest : Induction of G1/S phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
Case Studies
Several studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL. |
| Study 2 | Showed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Investigated the compound's effect on enzyme inhibition and found it effectively inhibited dihydrofolate reductase (DHFR), a target for many anticancer drugs. |
Research Findings
Recent research highlights the potential applications of N-[2-(2,4-dioxo-1,3-oxazolidin-3-y)-1-phenylet]pyridine derivatives in drug development:
- Synthesis and Optimization : Various synthetic routes have been developed to enhance yield and purity, including the use of automated synthesis platforms.
- Structure–Activity Relationship (SAR) : Studies indicate that modifications in the pyridine and oxazolidine moieties significantly affect biological activity, suggesting avenues for further optimization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyridine-carboxamide core followed by coupling with the oxazolidinone moiety. Key steps include:
- Cyclization : Use β-ketoesters or analogous precursors under acidic conditions to form the pyridine ring .
- Amide Coupling : Activate the pyridine-2-carboxylic acid with reagents like EDCI/HOBt for coupling with the phenethylamine derivative .
- Oxazolidinone Formation : Introduce the 2,4-dioxo-oxazolidin-3-yl group via carbamate cyclization using phosgene equivalents or urea derivatives .
- Optimization : Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for amide coupling) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, oxazolidinone carbonyl at ~170 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity; retention times are compared to standards .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions in oxazolidinone rings) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 353.12) .
Advanced Research Questions
Q. How does the stereochemistry of the oxazolidinone ring influence the compound’s biological activity, and what methods validate chiral purity?
- Methodological Answer :
- Chiral Centers : The oxazolidinone’s 3-position may have stereochemical variability. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control configuration .
- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol gradients to separate enantiomers. Compare retention times with racemic standards .
- Biological Impact : Test enantiomers in enzyme inhibition assays (e.g., bacterial translation machinery for antimicrobial activity) to correlate stereochemistry with efficacy .
Q. What strategies mitigate low solubility of this compound in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without cytotoxicity .
- Salt Formation : Synthesize hydrochloride or sodium salts via acid/base reactions to improve hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .
Q. How can researchers resolve contradictions in reported biological activities across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Structural Reanalysis : Verify compound identity via LC-MS and compare with published spectra to rule out degradation .
- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to identify trends in IC₅₀ values across cell lines or species .
Q. What computational approaches predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., bacterial 23S rRNA for oxazolidinone derivatives) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .
- QSAR Models : Train models with datasets from PubChem to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .
Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Structural Modifications : Introduce fluorine atoms at vulnerable positions (e.g., para to the phenyl group) to block hydroxylation .
- Prodrug Design : Mask polar groups (e.g., esterify carboxamide) to enhance permeability and hydrolyze in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
